molecular formula C10H13N5O4 B12397150 2'-Deoxyguanosine-13C10,15N5

2'-Deoxyguanosine-13C10,15N5

Cat. No.: B12397150
M. Wt: 282.14 g/mol
InChI Key: YKBGVTZYEHREMT-XEJNDJRBSA-N
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Description

2’-Deoxyguanosine-13C10,15N5 is a stable isotope-labeled compound used in various scientific research applications. It is a labeled form of 2’-Deoxyguanosine, a purine nucleoside where the 2’ hydroxyl group has been removed. This compound is particularly useful for studying oxidative damage due to its electron-rich nature, making it more susceptible to damage compared to other canonical bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-13C10,15N5 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 2’-Deoxyguanosine molecule. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and purification processes .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-13C10,15N5 typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of stable isotope-labeled precursors and advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-13C10,15N5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-13C10,15N5 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common marker of oxidative stress .

Scientific Research Applications

2’-Deoxyguanosine-13C10,15N5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-13C10,15N5 involves its incorporation into DNA, where it can serve as a marker for oxidative damage. The labeled isotopes allow for precise tracking and quantification using techniques like mass spectrometry. The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, to provide insights into the pathways involved in DNA damage and repair .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-13C10,15N5
  • 2’-Deoxycytidine-13C9,15N3
  • Guanosine-15N5

Uniqueness

2’-Deoxyguanosine-13C10,15N5 is unique due to its high electron density, making it more susceptible to oxidative damage compared to other nucleosides. This property makes it particularly valuable for studying oxidative stress and DNA damage .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

282.14 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

YKBGVTZYEHREMT-XEJNDJRBSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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